6-cyclopropyl-N-(2-methylphenyl)pyrimidine-4-carboxamide
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Overview
Description
6-cyclopropyl-N-(2-methylphenyl)pyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-N-(2-methylphenyl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent such as diazomethane or cyclopropylcarbene.
Attachment of the 2-Methylphenyl Group: The 2-methylphenyl group can be attached through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative of the 2-methylphenyl group.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction between the pyrimidine derivative and an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-N-(2-methylphenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrimidine ring or the phenyl ring are replaced with other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohol or amine derivatives.
Scientific Research Applications
6-cyclopropyl-N-(2-methylphenyl)pyrimidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-N-(2-methylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropyl-6-methyl-N-phenyl-N-trifluoroacetyl-pyrimidin-2-amine: A similar compound with a trifluoroacetyl group instead of a carboxamide group.
6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide: A compound with a methoxy group on the phenyl ring.
Uniqueness
6-cyclopropyl-N-(2-methylphenyl)pyrimidine-4-carboxamide is unique due to its specific structural features, such as the presence of a cyclopropyl group and a 2-methylphenyl group, which may contribute to its distinct biological activities and chemical properties.
Properties
Molecular Formula |
C15H15N3O |
---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
6-cyclopropyl-N-(2-methylphenyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H15N3O/c1-10-4-2-3-5-12(10)18-15(19)14-8-13(11-6-7-11)16-9-17-14/h2-5,8-9,11H,6-7H2,1H3,(H,18,19) |
InChI Key |
PHIKLXSJZKAXHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=NC=NC(=C2)C3CC3 |
Origin of Product |
United States |
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